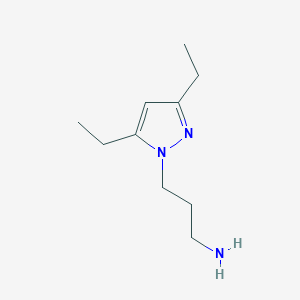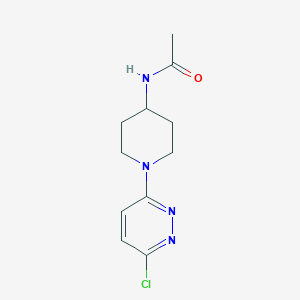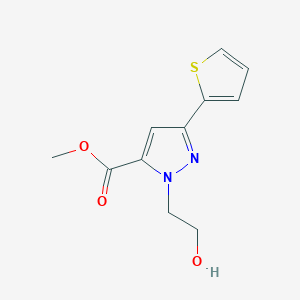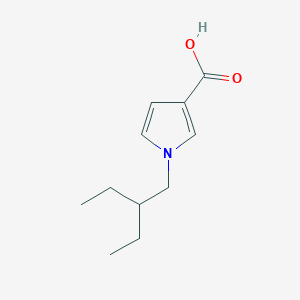
Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate
Descripción general
Descripción
Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate (DEFMNP) is an organic compound that has been used in scientific research for a variety of purposes. It is a phosphonate ester, which is a type of compound that is formed when a phosphonic acid is reacted with an alcohol. DEFMNP has been found to be useful in a wide range of scientific applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate is not yet fully understood. However, it is believed to act as an inhibitor of enzymes due to its ability to bind to the active sites of enzymes. This binding can prevent the enzyme from catalyzing the reaction, thereby inhibiting its activity. Additionally, this compound is believed to interact with proteins, which can affect the structure and function of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known to interact with proteins and enzymes, which can affect the structure and function of the proteins and the activity of the enzymes. Additionally, this compound has been found to be a substrate for enzymes, which can affect the rate of the enzyme-catalyzed reaction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate in laboratory experiments is its unique properties. It has been found to be a useful reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a substrate for enzymes. Additionally, it has been found to be useful in the study of enzyme kinetics, protein folding, and drug delivery. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can limit its use in aqueous solutions. Additionally, it is not very stable in air, so it must be stored in a sealed container.
Direcciones Futuras
There are a number of potential future directions for the use of Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate in scientific research. It could be used to study the structure and function of proteins, as well as their interactions with other molecules. Additionally, it could be used to study the mechanism of action of enzymes and to develop new drugs or drug delivery systems. Additionally, it could be used to study the effects of environmental factors on protein structure and function. Finally, it could be used to study the effects of this compound on cell signaling pathways and to develop new drugs or therapies for diseases.
Aplicaciones Científicas De Investigación
Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate has been used in a variety of scientific applications due to its unique properties. It has been used as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a substrate for enzymes. Additionally, it has been used in the study of enzyme kinetics, protein folding, and drug delivery. It has also been used in the study of protein-protein interactions and in the study of the structure and function of proteins.
Propiedades
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2-fluoro-5-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FNO6P/c1-4-19-21(17,20-5-2)8-9-6-12(18-3)11(14(15)16)7-10(9)13/h6-7H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXXABXORUKBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=C(C=C1F)[N+](=O)[O-])OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FNO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid](/img/structure/B1471897.png)






![3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471909.png)






